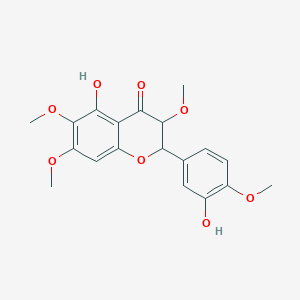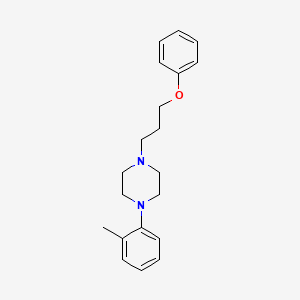
Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-: is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a phenoxypropyl group and an o-tolyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- typically involves the reaction of piperazine with 3-phenoxypropyl chloride and o-tolyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl or o-tolyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the aromatic rings or any potential double bonds within the structure.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenoxypropionic acid or o-toluic acid, while reduction could produce phenoxypropyl alcohol or o-tolyl alcohol.
科学研究应用
Chemistry: In chemistry, Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be explored for similar effects, such as anxiolytic or antipsychotic properties.
Industry: In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action for Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- would depend on its specific biological activity. Generally, piperazine derivatives act on the central nervous system by interacting with neurotransmitter receptors or transporters. The phenoxypropyl and o-tolyl groups may influence the compound’s binding affinity and selectivity for these targets, modulating its pharmacological effects.
相似化合物的比较
Piperazine: The parent compound, widely used in medicinal chemistry.
1-(3-Phenoxypropyl)piperazine: Lacks the o-tolyl group, potentially altering its biological activity.
4-(o-Tolyl)piperazine: Lacks the phenoxypropyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- is unique due to the presence of both the phenoxypropyl and o-tolyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
74038-00-9 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-4-(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-8-5-6-11-20(18)22-15-13-21(14-16-22)12-7-17-23-19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3 |
InChI 键 |
FIVULIJQBBGFFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


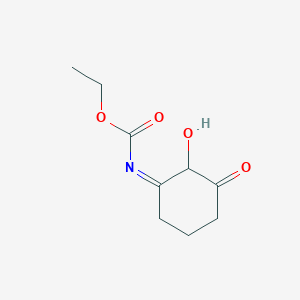
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)

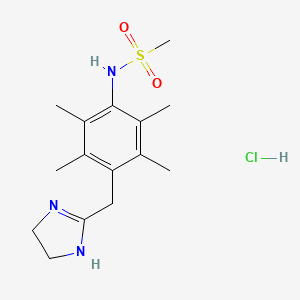

![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
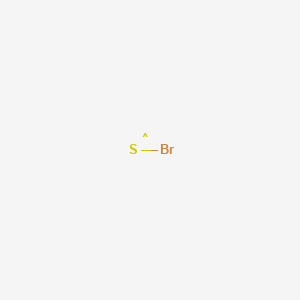
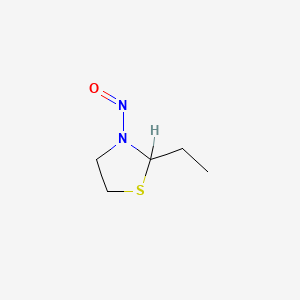
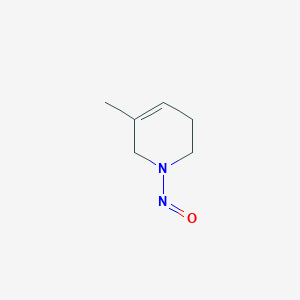
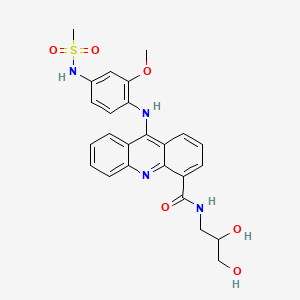

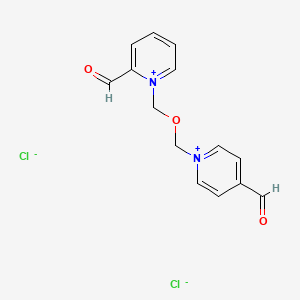
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
